molecular formula C9H14N4O2S2 B2986902 5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1,2,5-dithiazepane CAS No. 1428108-10-4

5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1,2,5-dithiazepane

カタログ番号 B2986902
CAS番号: 1428108-10-4
分子量: 274.36
InChIキー: IUGQZSWSYWJOKK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1,2,5-dithiazepane is a chemical compound with potential applications in scientific research. This compound is a member of the dithiazepane family, which are heterocyclic compounds containing two sulfur atoms and one nitrogen atom in their ring structure. The synthesis method of 5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1,2,5-dithiazepane, its scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions will be discussed in

作用機序

The mechanism of action of 5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1,2,5-dithiazepane involves its interaction with the GABA-A receptor. This receptor is a ligand-gated ion channel that is activated by the binding of GABA. When activated, the receptor allows the influx of chloride ions into the neuron, leading to hyperpolarization and inhibition of neuronal activity. 5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1,2,5-dithiazepane enhances the activity of the GABA-A receptor by binding to a specific site on the receptor, leading to increased chloride ion influx and enhanced inhibition of neuronal activity.
Biochemical and physiological effects:
The biochemical and physiological effects of 5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1,2,5-dithiazepane are related to its interaction with the GABA-A receptor. This compound has been shown to enhance the activity of the receptor, leading to increased inhibition of neuronal activity. This results in anxiolytic and anticonvulsant effects in animal models. In addition, 5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1,2,5-dithiazepane has been reported to have sedative effects, which may be related to its interaction with the GABA-A receptor.

実験室実験の利点と制限

One advantage of using 5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1,2,5-dithiazepane in lab experiments is its ability to enhance the activity of the GABA-A receptor, which is a major inhibitory neurotransmitter in the brain. This makes it a useful tool for studying the role of the GABAergic system in various physiological and pathological conditions. However, one limitation of using this compound is its potential for side effects, such as sedation and impairment of cognitive function. Careful dosing and monitoring are necessary to avoid these effects.

将来の方向性

There are several future directions for the study of 5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1,2,5-dithiazepane. One direction is the development of new drugs based on this compound for the treatment of anxiety disorders and epilepsy. Another direction is the study of the molecular mechanisms underlying its interaction with the GABA-A receptor, which may lead to the development of more selective and potent compounds. In addition, the potential for side effects and toxicity of this compound should be further investigated to ensure its safety for use in humans.

合成法

The synthesis of 5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1,2,5-dithiazepane involves the reaction of 1,2,5-thiadiazepane-1,1-dioxide with 4-nitro-1H-pyrazole-1-ethanol in the presence of a base such as sodium hydroxide. This reaction results in the formation of the desired compound in good yield. The purity of the compound can be improved by recrystallization from a suitable solvent.

科学的研究の応用

5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1,2,5-dithiazepane has potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to have anxiolytic and anticonvulsant properties in animal models. It has also been reported to enhance the activity of the GABA-A receptor, which is a major inhibitory neurotransmitter in the brain. This makes it a promising candidate for the development of new drugs for the treatment of anxiety disorders and epilepsy.

特性

IUPAC Name

5-[2-(4-nitropyrazol-1-yl)ethyl]-1,2,5-dithiazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O2S2/c14-13(15)9-7-10-12(8-9)2-1-11-3-5-16-17-6-4-11/h7-8H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUGQZSWSYWJOKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSSCCN1CCN2C=C(C=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。